2-(Oxetan-3-ylidene)acetic acid
Description
Contextualization within Contemporary Organic Synthesis
The synthesis of complex organic molecules for applications in materials science and medicine necessitates the development of versatile and efficient synthetic methodologies. The pursuit of "sp³-rich" molecular scaffolds, which offer greater three-dimensionality and can lead to improved pharmacological profiles, is a prevailing theme. 2-(Oxetan-3-ylidene)acetic acid, with its strained four-membered ring and reactive exocyclic olefin, represents a prime example of a building block that can introduce these desirable characteristics into larger molecular frameworks. Its synthesis and derivatization are emblematic of the broader trends in modern organic chemistry that prioritize modularity, functional group tolerance, and the strategic use of strained systems to drive chemical transformations.
The preparation of α,β-unsaturated esters, key precursors to this compound, is often achieved through well-established olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These classic transformations continue to be refined and adapted for increasingly complex substrates, including cyclic ketones like oxetan-3-one. The subsequent hydrolysis of the resulting esters provides access to the target carboxylic acid, a versatile handle for further chemical manipulation.
Significance of Oxetane (B1205548) Scaffolds in Molecular Design
The oxetane ring, a four-membered ether, has garnered considerable attention in medicinal chemistry and drug discovery. Its incorporation into molecular structures can impart a range of beneficial properties. Oxetanes can serve as polar, metabolically stable isosteres for more common functional groups like gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility and lipophilicity, which are critical for drug efficacy. nih.gov
The strained nature of the oxetane ring, with a ring strain energy of approximately 25 kcal/mol, is not merely a synthetic challenge but also a source of unique reactivity. This inherent strain can be harnessed to drive ring-opening reactions, providing access to a diverse array of functionalized acyclic structures. Furthermore, the compact and three-dimensional nature of the oxetane motif can be exploited to probe and occupy specific regions of protein binding pockets, potentially leading to enhanced potency and selectivity of drug candidates.
Overview of Exocyclic Olefins in Chemical Reactivity
The exocyclic olefin present in this compound is a key determinant of its chemical reactivity. This α,β-unsaturated carbonyl system is a classic Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack. This reactivity allows for a wide range of conjugate addition reactions, enabling the introduction of a diverse array of substituents at this position.
Furthermore, the exocyclic double bond can participate in various other transformations common to alkenes, such as hydrogenation, halogenation, and cycloaddition reactions. The stereoelectronic environment of the exocyclic olefin, influenced by the adjacent strained oxetane ring, can also lead to unique stereochemical outcomes in these reactions. The ability to functionalize the molecule through this exocyclic double bond makes this compound a versatile platform for the synthesis of more complex oxetane-containing structures.
Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound is characterized by a strong foundation in the synthesis of its ester precursors, namely ethyl and methyl 2-(oxetan-3-ylidene)acetate. These compounds are accessible via the reaction of oxetan-3-one with the appropriate phosphorane or phosphonate (B1237965) reagents. The hydrolysis of these esters to the parent carboxylic acid is a standard transformation, though specific literature detailing this step for this particular molecule is not abundant.
A significant knowledge gap exists in the form of dedicated studies on the specific properties and reactivity of this compound itself. While general principles of α,β-unsaturated acid reactivity apply, the influence of the strained oxetane ring on the molecule's stability, acidity, and participation in various chemical transformations has not been extensively investigated. For instance, some oxetane-carboxylic acids have been reported to be unstable, undergoing isomerization to lactones. acs.org Understanding the stability and unique reactivity profile of this compound is crucial for its effective utilization as a building block in organic synthesis. Further research is needed to fully characterize this compound and explore its potential in the development of novel functional molecules.
Compound Data
Physicochemical Properties of this compound and its Esters
| Compound | Formula | Molecular Weight ( g/mol ) | Form | CAS Number |
| This compound | C₅H₆O₃ | 114.10 | - | 1378795-93-7 |
| Ethyl 2-(oxetan-3-ylidene)acetate | C₇H₁₀O₃ | 142.15 | Liquid | 922500-91-2 |
| Methyl 2-(oxetan-3-ylidene)acetate | C₆H₈O₃ | 128.13 | Solid | 1105665-34-6 |
Computed Properties of this compound Esters
| Property | Ethyl 2-(oxetan-3-ylidene)acetate | Methyl 2-(oxetan-3-ylidene)acetate |
| XLogP3 | -0.2 | - |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 2 | 1 |
| Exact Mass | 142.062994 g/mol | 128.047344 g/mol |
| Monoisotopic Mass | 142.062994 g/mol | 128.047344 g/mol |
| Topological Polar Surface Area | 35.5 Ų | 35.5 Ų |
| Heavy Atom Count | 10 | 9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxetan-3-ylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGCSZHDLBRYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxetan 3 Ylidene Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 2-(Oxetan-3-ylidene)acetic acid, the key structural features are the four-membered oxetane (B1205548) ring and the exocyclic double bond bearing an acetic acid group.
The most logical disconnection strategy involves breaking the carbon-carbon double bond. This points towards a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) reaction as the final key step. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org This disconnection leads to two precursor fragments:
Oxetan-3-one: A commercially available or synthetically accessible cyclic ketone. acs.org
A phosphorus ylide or phosphonate (B1237965) ester: This reagent would contain the two-carbon acetic acid (or ester) fragment. For instance, a (triphenylphosphoranylidene)acetic acid ester.
This approach is synthetically viable as the Wittig reaction is a well-established and powerful method for forming alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org The synthesis begins with the preparation of the phosphonium (B103445) salt by reacting triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base to form the ylide. libretexts.orglibretexts.org The ylide then reacts with oxetan-3-one to form an oxaphosphetane intermediate, which collapses to yield the desired exocyclic alkene and triphenylphosphine oxide. libretexts.orgdivched.org
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Figure 1. Retrosynthetic disconnection of this compound leading to oxetan-3-one and a Wittig reagent.
Development of Novel Synthetic Pathways
While the Wittig/HWE approach is standard, research into novel synthetic methodologies aims to improve efficiency, selectivity, and access to a wider range of derivatives.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of atom economy and procedural simplicity. While a direct MCR for this compound has not been extensively reported, the use of oxetan-3-one as a substrate in such reactions has been demonstrated. For example, a four-component reaction involving an amino alcohol, formaldehyde, an alkyne, and oxetan-3-one has been developed to synthesize complex spirocyclic oxetanes. mdpi.com This demonstrates the potential for developing novel MCRs that could assemble the core structure or functionalized precursors of this compound in a highly convergent manner.
Stereoselective Synthesis Strategies
The exocyclic double bond in this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemical outcome of the alkene-forming reaction is a key challenge. In Wittig-type reactions, the stereoselectivity is highly dependent on the nature of the phosphorus reagent. wikipedia.orgorganic-chemistry.org
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like an ester) typically favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org
Unstabilized Ylides: Non-stabilized ylides (e.g., those with alkyl substituents) generally lead to the (Z)-alkene. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, where the ylide is stabilized by the adjacent carboxyl group, the (E)-isomer is expected to be the major product under standard Wittig conditions. Modifications to the reaction, such as the Schlosser modification or the use of specific phosphonate reagents in the HWE reaction (like the Still-Gennari modification), can be employed to favor the formation of the (Z)-isomer if desired. wikipedia.orgorganic-chemistry.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. nih.gov While specific enzymatic routes to this compound are not yet established, this approach holds potential. Enzymes could be used, for example, in the asymmetric reduction of a precursor ketone to a chiral alcohol, which could then be converted to a chiral oxetane. The combination of enzymatic steps with chemical transformations can lead to highly efficient and stereoselective syntheses of complex molecules. nih.govresearchgate.net The application of this strategy to oxetane synthesis is an active area of research.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. A known synthetic route involves a two-step process starting from oxetan-3-one. [CN106565637A] The table below outlines the general steps and conditions that can be optimized.
| Step | Reaction | Key Parameters for Optimization | Typical Conditions/Observations |
|---|---|---|---|
| 1 | Wittig Reaction | Base, Solvent, Temperature, Reactant Stoichiometry | Reaction of oxetan-3-one with a benzyl-protected phosphorane ylide. Can be conducted at room temperature. Solvents like THF, DCM, or MeOH are common. [CN106565637A] |
| 2 | Deprotection | Catalyst, Hydrogen Pressure, Solvent, Temperature | Hydrogenation to remove the benzyl (B1604629) protecting group from the ester intermediate. Palladium on carbon (Pd/C) is a typical catalyst. This step is usually high-yielding and clean. [CN106565637A] |
Key optimization parameters for the Wittig reaction include the choice of base to generate the ylide and the solvent, which can influence the stereoselectivity and reaction rate. For the deprotection step, catalyst loading, hydrogen pressure, and reaction time are critical variables to ensure complete conversion without side reactions.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. divched.orgwordpress.com The synthesis of this compound presents both opportunities and challenges from a green chemistry perspective.
A major drawback of the traditional Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct. thieme-connect.combeilstein-journals.org Separating this byproduct from the desired product can be challenging and often requires chromatography. acs.org Research is ongoing to develop catalytic versions of the Wittig reaction or to use polymer-supported reagents that allow for easy removal of the phosphine (B1218219) oxide byproduct by filtration, thus simplifying purification and reducing waste. thieme-connect.combeilstein-journals.org
On the other hand, the final deprotection step via hydrogenation is considered a green process. It uses a catalytic amount of metal and produces water as the only byproduct, assuming the benzyl group is removed from a benzyl ester. Alternative approaches, such as solvent-free Wittig reactions performed by grinding reactants together, have also been developed to reduce the use of hazardous organic solvents. wordpress.comwvu.edu
Solvent-Free Methodologies
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and lower costs. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of mechanochemistry present a promising avenue.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique. Reactions are typically performed in a ball mill, where the kinetic energy from grinding media initiates bond formation. A potential mechanochemical approach to an intermediate for this compound could involve the Knoevenagel condensation of oxetan-3-one with a malonic acid derivative, followed by subsequent transformations. This approach would eliminate the need for bulk solvents, potentially leading to higher yields and reduced waste.
Table 1: Potential Solvent-Free Synthesis of a this compound Precursor
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Potential Advantages |
| Oxetan-3-one | Malonic acid | Basic catalyst (e.g., piperidine), Ball milling | 2-(Oxetan-3-ylidene)malonic acid | Solvent-free, reduced reaction times, potentially higher yields |
| Oxetan-3-one | Ethyl cyanoacetate | Basic catalyst (e.g., ammonium (B1175870) acetate), Ball milling | Ethyl 2-cyano-2-(oxetan-3-ylidene)acetate | Avoids hazardous solvents, simplified work-up |
This table presents hypothetical solvent-free approaches for a precursor to this compound, based on established mechanochemical Knoevenagel condensations. Specific experimental data for these exact reactions are not currently available in the literature.
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical catalysis. While the direct biocatalytic synthesis of this compound has not been detailed in current research, the application of enzymes in the synthesis of chiral oxetanes and related carboxylic acids suggests potential pathways.
Enzymes such as lipases, esterases, and oxidoreductases could be employed. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to afford an enantiomerically pure intermediate. Another possibility involves the use of an oxidoreductase to selectively oxidize a primary alcohol precursor to the corresponding carboxylic acid. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, could also be a viable and cost-effective strategy.
Table 2: Potential Biocatalytic Steps in the Synthesis of this compound Derivatives
| Precursor Substrate | Enzyme Class | Transformation | Potential Product | Key Benefits |
| Racemic ethyl 2-(oxetan-3-yl)acetate | Lipase | Kinetic Resolution | Enantiopure ethyl 2-(oxetan-3-yl)acetate | High enantioselectivity, mild reaction conditions |
| 2-(Oxetan-3-ylidene)ethanol | Alcohol Dehydrogenase | Oxidation | 2-(Oxetan-3-ylidene)acetaldehyde | High specificity, aqueous reaction medium |
| 2-(Oxetan-3-ylidene)acetaldehyde | Aldehyde Dehydrogenase | Oxidation | This compound | Direct conversion to the final product |
This table outlines plausible biocatalytic transformations that could be integrated into a synthetic route for this compound, based on known enzymatic reactions on similar substrates. Specific enzyme screening and process optimization would be required to validate these approaches.
Atom Economy Considerations
Atom economy is a critical metric in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation. The analysis of atom economy is crucial in the design of synthetic routes for fine chemicals like this compound.
A known synthetic method for the isomeric 3-oxetane acetic acid involves a Wittig-type reaction followed by hydrogenation. google.com A similar strategy could be envisioned for this compound, starting from oxetan-3-one. The Wittig reaction, while versatile, is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. Subsequent hydrogenation, however, is a highly atom-economical step.
Table 3: Atom Economy Analysis of a Potential Synthetic Route to this compound
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Wittig Reaction | Oxetan-3-one, (Carbethoxymethylene)triphenylphosphine | Ethyl 2-(oxetan-3-ylidene)acetate | Triphenylphosphine oxide | ~32% |
| Hydrogenation | Ethyl 2-(oxetan-3-ylidene)acetate, Hydrogen | Ethyl 2-(oxetan-3-yl)acetate | None | 100% |
| Hydrolysis | Ethyl 2-(oxetan-3-yl)acetate, Water | 2-(Oxetan-3-yl)acetic acid | Ethanol | ~74% |
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Exocyclic Double Bond
The exocyclic double bond in 2-(oxetan-3-ylidene)acetic acid and its esters is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic nature makes it an excellent Michael acceptor, susceptible to attack by nucleophiles, and a competent dienophile and dipolarophile in cycloaddition reactions.
The primary mode of addition to the double bond is nucleophilic conjugate addition (Michael addition). Research has demonstrated the successful addition of various nitrogen nucleophiles to the corresponding methyl ester, methyl 2-(oxetan-3-ylidene)acetate. In these reactions, a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate the addition of NH-heterocycles. nih.gov
For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with (N-Boc-cycloaminyl)amines in acetonitrile (B52724) at elevated temperatures leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds in good yields. nih.gov This transformation highlights the double bond's reactivity as a classic Michael acceptor.
Another significant addition reaction is catalytic hydrogenation. Utilizing standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel, the exocyclic double bond can be selectively reduced to a single bond. wikipedia.org This reaction proceeds under a hydrogen atmosphere and effectively converts the unsaturated acid to 2-(oxetan-3-yl)acetic acid without necessarily affecting the carboxylic acid or the oxetane (B1205548) ring under controlled conditions.
Electrophilic addition to this electron-poor alkene is less common but can be achieved, particularly through epoxidation. Chiral dioxiranes, generated in situ from a ketone and an oxidant like Oxone, are capable of epoxidizing α,β-unsaturated esters to provide the corresponding epoxy esters, often with high enantioselectivity. capes.gov.br Similarly, metal-based catalytic systems, such as those using yttrium-biaryldiol complexes, have been developed for the asymmetric epoxidation of various α,β-unsaturated esters. nih.govorganic-chemistry.org These methods are applicable to the ester derivatives of this compound.
The electron-deficient nature of the exocyclic double bond makes this compound and its esters excellent candidates for cycloaddition reactions, where they typically function as the 2π-electron component.
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the compound is expected to act as a dienophile, reacting with electron-rich dienes. khanacademy.orgyoutube.com The reaction, which can be promoted thermally or by Lewis acid catalysis, would lead to the formation of a spirocyclic system where a cyclohexene (B86901) ring is fused to the oxetane at the 3-position. nih.gov The stereoselectivity of the reaction generally favors the endo product, a common feature of Diels-Alder reactions. wikipedia.org
[3+2] Cycloaddition: This compound is also a suitable dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. chemrxiv.orgchemrxiv.org These reactions are a powerful tool for constructing five-membered heterocyclic rings. The reaction of an ester of this compound with a nitrone, for example, would yield a spiro-fused isoxazolidine-oxetane scaffold. chemrxiv.org These cycloadditions often proceed with high regio- and diastereoselectivity.
[2+2] Cycloaddition: Light-induced Paternò-Büchi reactions represent a pathway for [2+2] cycloaddition between a carbonyl compound and the alkene, which would yield a more complex, fused oxetane structure. beilstein-journals.org Additionally, formal [2+2] cycloadditions can be catalyzed by Lewis acids or bases.
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety offers a handle for a wide range of chemical modifications, including esterification, amidation, reduction, and oxidation.
The conversion of this compound to its corresponding esters (e.g., methyl or ethyl esters) is a fundamental transformation. Standard Fisher esterification conditions, involving refluxing the acid in an excess of the corresponding alcohol (e.g., ethanol) with a catalytic amount of a strong acid like sulfuric acid, can be employed. capes.gov.br However, care must be taken, as the oxetane ring is sensitive to strongly acidic conditions, which can promote ring-opening. harvard.edu To circumvent this, milder methods or base-catalyzed esterification using alkyl halides may be preferable. The methyl and ethyl esters are also commonly synthesized via the Horner-Wadsworth-Emmons reaction of oxetan-3-one with the appropriate phosphonate (B1237965) ester. nih.gov
Amidation can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester (e.g., using HATU), followed by reaction with a primary or secondary amine. beilstein-journals.org This two-step process avoids the harsh conditions of direct thermal amidation and is compatible with the sensitive oxetane ring.
The reduction of this compound can lead to different products depending on the reagent and conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) can selectively reduce the carbon-carbon double bond to yield 2-(oxetan-3-yl)acetic acid. wikipedia.org
Reduction of the carboxylic acid group itself requires stronger reducing agents. However, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are known to be capable of opening the oxetane ring. capes.gov.br Therefore, to reduce the carboxylic acid to the corresponding alcohol, 2-(oxetan-3-ylidene)ethanol, while preserving the ring, chemoselective reagents are necessary. Borane-based reagents (e.g., BH₃·THF) or specific catalytic systems, such as ruthenium complexes, that are known to reduce esters to alcohols under mild conditions could potentially be employed on the ester derivative. wikipedia.org
Oxidative cleavage of the exocyclic double bond can be achieved using strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). youtube.com Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the double bond to yield oxetan-3-one and glyoxylic acid (in its ester form if starting from the ester). A similar cleavage to yield oxetan-3-one and oxalate (B1200264) would be expected from treatment with hot, concentrated KMnO₄.
Oxetane Ring Chemistry and Ring-Opening Reactions
The four-membered oxetane ring is characterized by significant ring strain (approximately 25 kcal/mol), making it more reactive than its five-membered analog, tetrahydrofuran (B95107). This strain is the driving force for a variety of ring-opening reactions, which can be initiated by electrophiles (acids), nucleophiles, or reductive conditions. chemrxiv.org
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the ether oxygen of the oxetane ring can be protonated or coordinated, which activates the ring for nucleophilic attack. youtube.commdpi.com This attack typically occurs at one of the ring carbons, leading to cleavage of a carbon-oxygen bond. For an unsymmetrical oxetane like this compound, the regioselectivity of the attack depends on the reaction mechanism. Under conditions favoring an Sₙ1-like mechanism, the nucleophile will attack the more substituted carbon that can better stabilize a partial positive charge. Under Sₙ2-like conditions, attack at the less sterically hindered carbon is favored. sigmaaldrich.com
Nucleophilic Ring-Opening: Strong nucleophiles can open the oxetane ring, often with acid catalysis to activate the ring. chemrxiv.org The reaction generally proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the methylene (B1212753) carbons (C2 or C4) adjacent to the ether oxygen, as these are the most electrophilic sites besides the carbonyl carbon.
Reductive Ring-Opening: As mentioned, strong reducing agents like lithium aluminum hydride can effect the reductive cleavage of the oxetane ring, typically yielding a linear alcohol. capes.gov.br
Acid-Catalyzed Ring Opening
The oxetane ring is prone to cleavage under acidic conditions, a reaction driven by the relief of significant ring strain. nih.gov The process is initiated by the protonation of the oxetane oxygen atom, which transforms the neutral ether into a protonated oxonium ion, a much better leaving group. The subsequent step involves the attack of a nucleophile. libretexts.orgmasterorganicchemistry.com
The regioselectivity of the nucleophilic attack depends on the substitution pattern of the oxetane and the reaction conditions, often proceeding through a mechanism with mixed SN1 and SN2 characteristics. nih.govlibretexts.org For this compound, the exocyclic double bond introduces electronic effects that influence the stability of potential cationic intermediates.
In the presence of a strong acid like HCl and a nucleophilic solvent such as an alcohol (ROH), the ring is expected to open. chemrxiv.org The nucleophile can attack either the C2 or C4 position of the oxetane. Attack at the less-hindered C4 position would follow a more SN2-like pathway. Conversely, if there is significant positive charge buildup on the tertiary C3 atom (stabilized by the ether oxygen), attack might occur there, though this is less typical for simple oxetanes. Given the structure, the most probable outcome is the formation of a 3-(2-hydroxyethyl) derivative following cleavage of one of the C-O bonds. Research on related 3,3-disubstituted oxetanes has confirmed that while the ring is stable under many conditions, attempts at esterification of an oxetane-containing carboxylic acid using an alcohol in the presence of HCl can lead to decomposition via ring-opening. chemrxiv.org
Table 1: Potential Products of Acid-Catalyzed Ring Opening of this compound
| Nucleophile (Nu-H) | Catalyst | Probable Ring-Opened Product |
|---|---|---|
| H₂O | H₂SO₄ | 2-((3-(hydroxymethyl)-3-hydroxyoxetan-1-ium-1-yl)methyl)acrylic acid (intermediate) leading to further products |
| CH₃OH | HCl | 2-((3-(hydroxymethyl)-3-methoxyoxetan-1-ium-1-yl)methyl)acrylic acid (intermediate) leading to further products |
Note: The initial products are depicted as intermediates which would likely undergo further reaction or rearrangement under acidic conditions. The table illustrates hypothetical outcomes based on established principles of oxetane chemistry.
Nucleophilic Attack on the Oxetane Ring
While acid catalysis greatly facilitates ring-opening, direct nucleophilic attack on the neutral oxetane ring can also occur, particularly with strong nucleophiles. nih.gov The reaction is again driven by the release of ring strain. Similar to base-catalyzed epoxide opening, this process typically follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons adjacent to the ether oxygen. libretexts.org
For this compound, the attack would occur at either the C2 or C4 positions. Due to steric hindrance from the substituted C3 position, the attack is most likely to happen at the less-substituted C2 or C4 carbons. For instance, reaction with a strong nucleophile like an organolithium reagent or a Grignard reagent would be expected to open the ring to form a diol derivative after acidic workup.
Rearrangement Reactions Involving the Oxetane System
Rearrangement reactions of oxetanes, though less common than simple ring-opening, can occur under specific conditions, often promoted by Lewis acids or thermal stress. One known transformation for some oxetane systems is a ring-expansion reaction to produce the thermodynamically more stable five-membered tetrahydrofuran ring system. nih.gov This type of rearrangement could be initiated by the formation of a carbocation intermediate, which then triggers a 1,2-alkyl or 1,2-hydride shift, consistent with a Wagner-Meerwein type rearrangement. msu.edu
For this compound, a hypothetical acid-catalyzed rearrangement could involve protonation of the oxygen, followed by C-O bond cleavage to form a tertiary carbocation at C3. A subsequent 1,2-shift and ring expansion could potentially lead to a substituted dihydrofuran derivative. However, specific studies documenting such rearrangements for this compound are not prevalent in the literature.
Mechanistic Studies Through Kinetic Isotope Effects and Hammett Plots
To rigorously elucidate the mechanisms of the reactions described above, kinetic studies are invaluable. Techniques such as the kinetic isotope effect (KIE) and Hammett plots provide detailed insight into transition state structures.
The Kinetic Isotope Effect (KIE) is the change in reaction rate observed when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for determining whether a specific C-H bond (or other bond) is broken in the rate-determining step of a reaction. libretexts.orgprinceton.edu For example, in studying the mechanism of a hypothetical base-catalyzed elimination reaction on a derivative of this compound, one could compare the reaction rate of the normal compound with one where a hydrogen atom on a carbon adjacent to the ring has been replaced by deuterium (B1214612) (a secondary KIE). A significant KIE (kH/kD > 1) would suggest a change in hybridization at that carbon in the transition state, providing evidence for a specific mechanistic pathway. wikipedia.orglibretexts.org
Hammett plots are used to study the influence of electronic effects on reaction rates in aromatic systems. libretexts.org This involves synthesizing a series of derivatives with different substituents (e.g., -NO₂, -Cl, -CH₃, -OCH₃) at the meta or para position of an aromatic ring and measuring their reaction rates. walisongo.ac.id While this compound itself is not aromatic, this analysis could be applied to a derivative, such as 2-(2-phenyloxetan-3-ylidene)acetic acid.
By plotting the logarithm of the relative reaction rates (log(kₓ/k₀)) against the substituent constant (σ), a linear relationship is often observed. The slope of this line is the reaction constant, rho (ρ). libretexts.orgwalisongo.ac.id
A large positive ρ value indicates that the reaction is aided by electron-withdrawing groups and that a negative charge is building up in the transition state.
A large negative ρ value indicates the reaction is favored by electron-donating groups and that a positive charge is building up in the transition state.
For the acid-catalyzed ring-opening of a phenyl-substituted derivative of this compound, a Hammett analysis would reveal the extent of charge development on the ring in the transition state, helping to distinguish between SN1-like (large negative ρ) and SN2-like (small ρ) mechanisms. A Hammett analysis on a related oxetane system demonstrated the utility of this approach, showing the reaction proceeded via an SN1 mechanism. nih.gov
Table 2: Illustrative Data for a Hypothetical Hammett Plot Analysis
| Substituent (X) | Hammett Constant (σₚ) | Hypothetical Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.20 | -0.70 |
| -CH₃ | -0.17 | 0.45 | -0.35 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 3.55 | 0.55 |
Note: This table is for illustrative purposes only to demonstrate the principle of a Hammett analysis. The relative rate data is hypothetical and not based on experimental results for this compound derivatives.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(Oxetan-3-ylidene)acetic acid, starting from its geometric and electronic structure to high-accuracy energy predictions.
Density Functional Theory (DFT) for Geometric and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying systems like this compound. DFT calculations can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For the oxetane (B1205548) ring in similar molecules, DFT has been used to study its formation and reactivity. researchgate.netresearchgate.net
In the case of this compound, DFT calculations would be crucial for understanding the planarity of the oxetanylidene group and the orientation of the acetic acid side chain. The method can also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions. For instance, the strained C-O-C bond angle in the oxetane ring, a result of its four-membered structure, exposes the oxygen lone pairs, making it an effective hydrogen-bond acceptor. acs.orgmdpi.com
Table 1: Predicted Geometric Parameters of Unsubstituted Oxetane from Experimental and Computational Studies
| Parameter | X-ray (90 K) |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
| Puckering Angle | 10.7° |
Source: Data compiled from X-ray crystallographic investigations. acs.orgmdpi.com
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they are often used as a benchmark for other methods.
For this compound, ab initio calculations could be employed to obtain a very accurate potential energy surface, which is essential for understanding its conformational preferences and vibrational spectra. Studies on the ring-opening polymerization of oxetane have utilized both DFT and ab initio methods like MP2 to investigate the reaction mechanism and energetics. rsc.org These high-level calculations can also be used to accurately predict thermochemical properties such as the heat of formation and bond dissociation energies.
Conformational Landscape Analysis
The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational landscape analysis explores the different spatial arrangements of a molecule and their relative energies.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates, such as dihedral angles. For this compound, a key conformational feature would be the rotation around the single bond connecting the oxetane ring to the acetic acid group.
A PES scan of this rotation would reveal the energy barriers between different conformations and identify the most stable conformers. This information is critical for understanding how the molecule might interact with a biological target. Computational studies on other oxetane-containing molecules have shown that the ring can act as a conformational lock, rigidifying the structure. acs.org
Molecular Dynamics Simulations for Conformational Flux
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational fluctuations and large-scale conformational changes of this compound in different environments, such as in a solvent or interacting with a protein. nih.govsemanticscholar.org
MD simulations are particularly useful for understanding the flexibility of the molecule and the time scales of conformational transitions. For a molecule like this compound, MD simulations could reveal the preferred orientations of the carboxylic acid group and how these are influenced by the surrounding medium. All-atom MD simulations have been successfully employed to study a wide variety of polymer and polyelectrolyte brush systems, demonstrating the power of this technique to unravel complex molecular behaviors. rsc.org
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, the prediction of NMR chemical shifts, coupling constants, and vibrational frequencies would be of great interest.
Recent advances in computational procedures have enhanced the ability to predict molecular geometry and NMR parameters, which is crucial for elucidating the structure of complex molecules like carbohydrates. researchgate.net DFT and ab initio methods can be used to calculate these parameters. By comparing the predicted spectra with experimental data, the proposed structure and conformation of the molecule can be validated. For example, the calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign the observed bands to specific molecular motions.
Table 2: Representative Predicted Spectroscopic Data for a Carboxylic Acid Moiety
| Spectroscopic Parameter | Predicted Range |
| 1H NMR Chemical Shift (COOH) | 10-13 ppm |
| 13C NMR Chemical Shift (C=O) | 170-185 ppm |
| IR Stretching Frequency (C=O) | 1700-1730 cm-1 |
| IR Stretching Frequency (O-H) | 2500-3300 cm-1 (broad) |
Note: These are typical ranges for carboxylic acids and the exact values for this compound would require specific calculations.
Theoretical NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict NMR parameters, aiding in the interpretation of experimental spectra and confirming structural assignments.
To predict the ¹H and ¹³C NMR chemical shifts of this compound, one would typically perform a geometry optimization of the molecule's structure using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G* or larger). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Spin-spin coupling constants, which provide information about the connectivity and dihedral angles between atoms, can also be calculated. This is a more computationally intensive task, often requiring the calculation of the Fermi contact term, as well as the spin-dipole and paramagnetic spin-orbit contributions.
A hypothetical data table for theoretical NMR chemical shifts is presented below. Note: This data is illustrative and not based on actual published research for this specific molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(O)OH | 10.0 - 12.0 | 170 - 175 |
| =CH- | 5.5 - 6.0 | 115 - 120 |
| =C< | - | 160 - 165 |
| -CH₂-O- | 4.5 - 5.0 | 70 - 75 |
| -CH₂-C= | 3.0 - 3.5 | 35 - 40 |
Vibrational Frequency Predictions and Mode Assignments
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical frequency calculations are invaluable for assigning experimental spectral bands to specific molecular motions.
The process begins with the same optimized molecular geometry used for NMR predictions. A frequency calculation is then performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. Each calculated frequency can be animated to visualize the atomic motions, allowing for unambiguous assignment of vibrational modes such as C=O stretching, C-H bending, and oxetane ring deformations.
An illustrative table of predicted vibrational frequencies is provided below. Note: This data is for exemplary purposes and does not represent published results.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3500 | O-H stretch (carboxylic acid dimer) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1650 | C=C stretch |
| ~1250 | C-O stretch (carboxylic acid) |
| ~950 | Oxetane ring breathing mode |
Reaction Pathway Elucidation via Transition State Theory
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict the rates of chemical reactions. Computational chemistry can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.
For this compound, interesting reactions to study would include its synthesis, isomerization, or reactions involving the carboxylic acid or the exocyclic double bond.
Energetic Barriers and Reaction Rates
To elucidate a reaction pathway, one would first optimize the geometries of the reactant(s) and product(s). A search for the transition state structure connecting them is then conducted. Transition state optimization algorithms locate a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The energetic barrier, or activation energy (Ea), is the difference in energy between the transition state and the reactants. According to TST, the rate constant (k) of the reaction is related to this barrier. By calculating the Gibbs free energy of activation (ΔG‡), which includes enthalpic and entropic contributions, a more accurate prediction of the reaction rate can be made.
A hypothetical table for the energetic barriers of a reaction is shown below. Note: This data is purely illustrative.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| Isomerization to endocyclic double bond | 25 - 30 | 28 - 33 |
| Dimerization | 15 - 20 | 18 - 23 |
Nature of Transition States
The geometric parameters of a calculated transition state provide crucial information about the mechanism of a reaction. Bond lengths and angles can indicate which bonds are being formed and which are being broken. For instance, in a hypothetical addition reaction to the double bond of this compound, the transition state would show the incoming nucleophile partially bonded to one of the sp² carbons, and the C=C bond would be elongated compared to the reactant.
Analysis of the imaginary frequency's vibrational mode confirms the nature of the transformation occurring at the transition state. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure. An IRC calculation follows the reaction path downhill to both the reactant and product, confirming that the located transition state indeed connects the intended species on the potential energy surface.
Derivatization and Functionalization Strategies
Synthesis of Analogs with Modified Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, allowing for the preparation of various analogs such as esters and amides, or its complete removal through decarboxylation.
The conversion of the carboxylic acid in 2-(oxetan-3-ylidene)acetic acid into esters and amides is a fundamental strategy for modifying its polarity, solubility, and biological activity. These derivatives are typically synthesized using standard coupling methods.
Carboxylic Acid Esters: Esterification can be achieved under acidic conditions (e.g., Fischer esterification) or through reaction with alkyl halides. A common and efficient method involves the Horner-Wadsworth-Emmons (HWE) reaction starting from oxetan-3-one and a phosphonate (B1237965) ester, which directly yields the corresponding ester of this compound. For instance, methyl 2-(oxetan-3-ylidene)acetate and ethyl 2-(oxetan-3-ylidene)acetate have been synthesized using this approach. mdpi.comnih.govsigmaaldrich.comsigmaaldrich.com The methyl ester has been prepared from oxetan-3-one and methyl 2-(dimethoxyphosphoryl)acetate with a reported yield of 73%. mdpi.com
Amides: Amide synthesis involves activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives such as N-hydroxysulfosuccinimide to enhance efficiency. thermofisher.com Another approach involves converting the carboxylic acid to an acyl chloride or using peptide coupling reagents. researchgate.net These methods provide access to a wide array of amides with diverse functionalities. nih.gov For example, a general procedure for amide synthesis involves reacting the carboxylic acid with an amine in the presence of coupling reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618). nih.govresearchgate.net
| Derivative Type | Reagents and Conditions | Product | Reference |
| Methyl Ester | Oxetan-3-one, Methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | Methyl 2-(oxetan-3-ylidene)acetate | mdpi.com |
| Ethyl Ester | Oxetan-3-one, Ethyl 2-(diethoxyphosphoryl)acetate, Base | Ethyl 2-(oxetan-3-ylidene)acetate | nih.govsigmaaldrich.com |
| General Amide | This compound, Amine (R-NH₂), EDAC, N-hydroxysulfosuccinimide | 2-(Oxetan-3-ylidene)acetamide derivative | thermofisher.com |
| General Amide | This compound, Amine (R-NH₂), 2,2'-Dipyridyl disulfide, Triphenylphosphine | 2-(Oxetan-3-ylidene)acetamide derivative | nih.govresearchgate.net |
Decarboxylation, the removal of the carboxyl group, represents a significant structural modification. For heterocyclic acetic acids, this transformation can sometimes proceed through a zwitterionic intermediate. rsc.org The mechanism is influenced by the heterocyclic ring's ability to stabilize a negative charge. In some cases, the decarboxylation of similar heterocyclic acetic acids is believed to occur via the zwitterionic form rather than the neutral form. rsc.org
Oxidative decarboxylation offers another route, converting the arylacetic acid into a carbonyl compound. chemrevlett.com This can be achieved using metal catalysts like copper(II) acetate (B1210297) with molecular oxygen or other oxidizing agents such as (diacetoxyiodo)benzene. chemrevlett.com
It is also important to note that some oxetane-carboxylic acids have shown instability, undergoing spontaneous isomerization into lactones upon storage or heating, a transformation that represents an intramolecular esterification. nih.gov This potential instability must be considered when planning multi-step syntheses or storing the compound. nih.gov
| Transformation | Method/Reagents | Potential Product | Notes |
| Thermal Decarboxylation | Heating | 3-Vinyloxetane | Proceeds via a zwitterionic intermediate for some heterocyclic acetic acids. rsc.org |
| Oxidative Decarboxylation | Cu(OAc)₂, O₂ | 3-Oxoacetaldehyde | General method for arylacetic acids. chemrevlett.com |
| Isomerization | Storage or mild heating | Spirocyclic lactone | An observed instability in some oxetane-carboxylic acids. nih.gov |
Functionalization at the Exocyclic Double Bond
The exocyclic alkene in this compound is an α,β-unsaturated system, making it susceptible to a variety of addition reactions. This allows for the introduction of new functional groups and the creation of chiral centers.
Catalytic Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. tcichemicals.com This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to yield 2-(oxetan-3-yl)acetic acid. tcichemicals.com Homogeneous catalysts like Wilkinson's catalyst can also be used, often providing greater selectivity. tcichemicals.com
Asymmetric Hydrogenation: For the synthesis of enantiomerically enriched 2-(oxetan-3-yl)acetic acid, asymmetric hydrogenation is the method of choice. This is achieved using chiral catalysts, most notably ruthenium or rhodium complexes with chiral ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). tcichemicals.comscholaris.ca These catalysts can deliver high yields and excellent enantioselectivities. scholaris.carsc.org Asymmetric transfer hydrogenation, which uses a hydrogen source like formic acid instead of H₂ gas, is another powerful technique, often catalyzed by chiral phosphoric acids or ruthenium complexes. scholaris.cathieme-connect.de
| Reaction | Catalyst System | Product | Key Feature |
| Catalytic Hydrogenation | H₂, Pd/C | 2-(Oxetan-3-yl)acetic acid | Saturation of the double bond. tcichemicals.com |
| Asymmetric Hydrogenation | H₂, Ru-BINAP or Rh-BINAP | Chiral 2-(Oxetan-3-yl)acetic acid | High enantioselectivity. tcichemicals.comscholaris.ca |
| Asymmetric Transfer Hydrogenation | Hantzsch ester, Chiral Phosphoric Acid | Chiral 2-(Oxetan-3-yl)acetic acid | Mild conditions, avoids H₂ gas. thieme-connect.de |
The addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (HBr, HCl) across the exocyclic double bond can introduce valuable functional handles for further synthesis.
Halogenation: The reaction with a halogen like bromine would be expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. This would yield a dihalogenated 2-(oxetan-3-yl)acetic acid derivative.
Hydrohalogenation: The addition of a hydrogen halide (HX) to the α,β-unsaturated system is governed by electronic effects. Due to the electron-withdrawing nature of the adjacent carboxylic acid group, the reaction may not follow the traditional Markovnikov rule and can be less straightforward than with simple alkenes. The regioselectivity would depend on the specific reaction conditions and the stability of the potential carbocation or carbanion intermediates.
Epoxidation: The exocyclic double bond can be converted into a spirocyclic epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com This reaction creates a highly strained and reactive oxirane ring fused in a spiro manner to the oxetane (B1205548), yielding a synthetically versatile intermediate. google.comqub.ac.ukgoogle.com Asymmetric epoxidation can be achieved using organocatalysts, such as α,α-diaryl prolinols, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), affording chiral epoxides. rsc.org
Dihydroxylation: The alkene can be converted to a diol through dihydroxylation.
Anti-dihydroxylation can be achieved in a two-step process: initial epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com This sequence results in the formation of a trans-diol.
Syn-dihydroxylation is accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). youtube.com These reagents add to the double bond from the same face via a cyclic intermediate, resulting in a cis-diol. youtube.com
| Reaction | Reagents | Intermediate/Product | Stereochemistry |
| Epoxidation | m-CPBA or other peroxy acids | Spirocyclic epoxide | N/A |
| Asymmetric Epoxidation | TBHP, Chiral Prolinol Catalyst | Chiral spirocyclic epoxide | Enantioselective |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | trans-Diol | Anti-addition |
| Syn-dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ or 1. cold, dilute KMnO₄, NaOH | cis-Diol | Syn-addition |
Modifications to the Oxetane Ring System
The oxetane ring, a four-membered saturated ether, is a valuable structural motif in medicinal chemistry. Its unique properties, including increased polarity, three-dimensionality, and metabolic stability, have made it an attractive surrogate for gem-dimethyl and carbonyl groups. nih.govmagtech.com.cn The derivatization and functionalization of the oxetane ring itself are crucial for expanding the chemical space and synthesizing novel molecular architectures. These modifications can involve direct functionalization of the ring's C-H bonds, or more profound structural changes like ring expansion and contraction.
Functionalization of the Oxetane Ring via C-H Activation
Direct C-H functionalization of the oxetane ring represents an efficient and atom-economical approach to introduce new substituents. While late-stage functionalization is highly desirable in drug discovery, methods for direct C-H activation on the oxetane core are an emerging area of research. nih.gov
One of the key strategies involves C-H bond oxidative cyclization to form the oxetane ring in the first place, which demonstrates the reactivity of the precursor C-H bonds. magtech.com.cn For pre-formed oxetane rings, strategic functionalization is possible. For instance, the placement of an oxetane ring can block metabolically weak spots in a molecule. nih.gov The polarized C-H bonds of the oxetane ring, influenced by the electronegative oxygen atom, can engage in specific interactions, such as with tyrosine side chains in protein cavities, suggesting their potential for targeted functionalization. nih.gov
Recent advances have demonstrated that C–H functionalization of alcohols can lead directly to the formation of oxetanes in a single step, bypassing multi-step sequences that often involve protection, epoxidation, and ring expansion. acs.org This highlights the potential for developing methodologies that could be applied to functionalize the C-H bonds of an existing oxetane ring, although this remains a challenging area.
Ring Expansion and Contraction Reactions
Altering the size of the heterocyclic ring provides a powerful tool for structural diversification. Both the expansion of smaller rings to form oxetanes and the contraction of larger rings are well-established synthetic strategies. nih.gov
Ring Expansion Reactions
The most common ring expansion strategy involves the conversion of three-membered epoxides into four-membered oxetanes. This transformation is often mediated by sulfur ylides in a process known as the Corey-Chaykovsky reaction. magtech.com.cnacs.org The mechanism involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization to yield the oxetane.
Key methods for epoxide ring expansion include:
Sulfoxonium ylides : These reagents are commonly used to expand epoxides to oxetanes. acs.org
Selenomethyllithium reagents : Opening an epoxide with a selenomethyllithium reagent can produce a hydroxyselenide intermediate, which can then be cyclized to an oxetane. acs.org
Nickel-catalysed insertion : A novel method involves the nickel-catalysed insertion of alkynyltrifluoroborates into 3-oxetanone, leading to ring expansion and the formation of functionalized larger rings while retaining a handle for further reactions. nih.gov
| Starting Material | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| Epoxide | Sulfoxonium ylide | Oxetane | acs.org |
| Epoxide | Selenomethyllithium reagent | Oxetane | acs.org |
| 3-Oxetanone | Alkynyltrifluoroborates / Nickel catalyst | Expanded heterocyclic ketone | nih.gov |
Ring Contraction Reactions
Ring contraction provides an alternative route to highly substituted oxetanes, often from more readily available five-membered ring precursors like γ-lactones. A prominent method involves the treatment of α-triflates of γ-lactones with a base, such as potassium carbonate in methanol. nih.govchimia.ch This reaction proceeds via alcoholysis of the lactone, followed by an intramolecular Williamson etherification, where the C4-hydroxyl group attacks the C2-position, displacing the triflate group and forming the oxetane ring. nih.gov This method has proven effective for synthesizing oxetane carboxylic esters, which are valuable precursors for oxetane nucleosides and amino acids. nih.govnih.gov A key feature of this reaction is that the stereochemical outcome at the C3 position of the oxetane is predominantly trans to the newly formed carboxylate group, irrespective of the starting triflate's stereochemistry. nih.govchimia.ch
| Starting Material | Key Reagent | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| α-Triflate of γ-lactone | Potassium carbonate in methanol | Open-chain triflate | Oxetane-2-carboxylate | nih.govchimia.ch |
Synthesis of Stereoisomers and Chiral Derivatives
The development of stereoselective methods for the synthesis of chiral oxetanes is of paramount importance, as the precise three-dimensional arrangement of substituents is critical for biological activity. Several strategies have been established to control the stereochemistry of the oxetane ring.
Stereoselective Cyclization
Intramolecular cyclization is a fundamental approach to building the oxetane ring, though it can be challenging due to ring strain. acs.org Stereocontrolled synthesis can be achieved by starting with enantiomerically enriched precursors. For example, 2,4-substituted oxetanes can be synthesized from syn- and anti-1,3-diols with controlled stereochemistry. acs.org Another approach is the intramolecular Michael addition to form highly substituted oxetanes, which can then be further functionalized. rsc.org
Catalytic Asymmetric Synthesis
Catalytic methods offer an efficient route to enantioenriched oxetanes.
Iridium-Catalyzed Reductive Coupling : Chiral α-stereogenic oxetanols can be synthesized via the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetanone. This method is highly enantioselective (up to 99% ee) and tolerates a wide range of functional groups, including many N-heterocycles found in FDA-approved drugs. nih.gov
Biocatalysis : Engineered enzymes have emerged as powerful tools for chiral synthesis. Halohydrin dehalogenases (HHDHs) have been developed to catalyze the stereoselective kinetic resolution of chiral oxetanes, providing access to both (R)- and (S)-configured products with high enantioselectivity (>99% ee). nih.gov This biocatalytic platform works for both the dehalogenation of γ-haloalcohols to form oxetanes and the ring-opening of oxetanes to produce chiral 1,3-diols. nih.gov
| Method | Catalyst/Enzyme | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Reductive Coupling | Iridium-tol-BINAP complex | Oxetanone, Allylic acetates | α-Stereogenic oxetanols | High enantioselectivity (up to 99% ee) | nih.gov |
| Kinetic Resolution | Engineered Halohydrin Dehalogenase (HheC) | Racemic oxetanes, γ-haloalcohols | Enantioenriched (R)- and (S)-oxetanes | High stereoselectivity (E > 200) | nih.gov |
| Intramolecular Cyclization | Base-mediated | γ-Allyloxy vinylogous urethanes | 2,3,3,4-tetrasubstituted oxetanes | Stereoselective C-C bond formation | rsc.org |
These advanced derivatization and stereoselective strategies significantly broaden the utility of the oxetane scaffold, enabling the synthesis of complex and functionally diverse molecules for applications in medicinal chemistry and beyond.
Applications in Advanced Chemical Synthesis
Utilization as a Building Block for Complex Molecular Scaffolds
The bifunctional nature of 2-(oxetan-3-ylidene)acetic acid, possessing both an electrophilic double bond and a nucleophilic carboxylate (or its activated form), alongside the reactive oxetane (B1205548) ring, makes it an ideal starting point for the synthesis of intricate molecular scaffolds.
The α,β-unsaturated carboxylic acid moiety of this compound is a classic dienophile, rendering it a suitable substrate for Diels-Alder reactions. By reacting with various dienes, it can serve as a gateway to a wide array of fused ring systems where a cyclohexene (B86901) ring is fused to the oxetane core. The general scheme for such a transformation is depicted below. The specific diene used would determine the nature of the additional rings fused to the resulting cycloadduct.
For instance, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a spiro-oxetane fused to a cyclohexenecarboxylic acid. More complex dienes could introduce further heterocyclic or carbocyclic rings. The stereochemical outcome of such cycloadditions would be of significant interest, potentially leading to the formation of multiple stereocenters in a single step. While direct literature examples for this compound are scarce, the reactivity of α,β-unsaturated carbonyl compounds in Diels-Alder reactions is a well-established principle in organic synthesis. wikipedia.org
Furthermore, the carboxylic acid group can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions, leading to the formation of lactams or lactones fused to the oxetane-containing ring system. Such strategies are pivotal in the synthesis of natural products and pharmaceutically active compounds.
Spiro compounds, which contain two rings connected by a single common atom, are prevalent in natural products and have gained increasing interest in drug discovery. The exocyclic double bond of this compound provides a key reactive handle for the construction of spirocyclic systems.
One potential approach involves a Michael addition of a nucleophile to the β-position of the double bond, followed by an intramolecular cyclization. For example, a binucleophile could add to the double bond, and the second nucleophilic site could then attack the carbonyl carbon (after activation) or another electrophilic site introduced into the molecule, leading to a spirocyclic structure. Organocatalytic methods for the synthesis of spiro compounds often utilize Michael-initiated ring closure cascades. rsc.org
Another strategy could involve cycloaddition reactions targeting the exocyclic double bond. For instance, a [2+2] cycloaddition with a suitable ketene (B1206846) or alkene could generate a spiro-cyclobutane derivative. The synthesis of spiro[2.3]hex-1-ene, a strained alkene, has been achieved through cyclopropanation of a methylene-cyclobutane derivative, highlighting the utility of exocyclic double bonds in constructing spirocycles. acs.org
The table below summarizes potential reactions for the synthesis of spiro compounds starting from this compound, based on analogous transformations.
| Reaction Type | Reactant | Potential Spirocyclic Product |
| Michael-initiated ring closure | Binucleophile (e.g., a β-ketoester) | Spiro-lactone or spiro-carbocycle |
| [2+2] Cycloaddition | Ketene | Spiro-cyclobutanone |
| 1,3-Dipolar Cycloaddition | Nitrone or Azomethine Ylide | Spiro-isoxazolidine or Spiro-pyrrolidine |
Incorporation into Polymer Architectures (e.g., Monomer for Specialty Polymers)
The presence of a polymerizable acrylic acid moiety suggests that this compound can be utilized as a monomer for the synthesis of specialty polymers. The pendant oxetane ring would introduce unique properties to the resulting polymer chain.
Free radical polymerization of acrylic acid and its derivatives is a well-established industrial process. rsc.org By analogy, this compound could be polymerized or copolymerized with other vinyl monomers to create polymers with pendant oxetane groups. These oxetane units could serve several purposes within the polymer structure:
Post-Polymerization Modification: The strained oxetane ring can be opened by various nucleophiles, providing a convenient handle for the post-polymerization modification of the material. researchgate.net This would allow for the introduction of a wide range of functional groups along the polymer backbone, tailoring the polymer's properties for specific applications such as drug delivery, coatings, or adhesives.
Cross-linking: The oxetane rings could be opened under certain conditions (e.g., acidic catalysis) to form cross-links between polymer chains, leading to the formation of hydrogels or thermosets with tunable mechanical properties.
The table below outlines potential polymer architectures derived from this compound.
| Polymerization Method | Resulting Polymer Type | Potential Properties and Applications |
| Free Radical Polymerization | Homopolymer of this compound | Water-soluble polymer with pendant oxetane groups; potential for post-polymerization functionalization. |
| Copolymerization | Copolymer with other vinyl monomers (e.g., styrene, methyl methacrylate) | Tunable properties based on the comonomer ratio; potential for creating functional coatings or adhesives. |
| Ring-Opening Polymerization (of the oxetane) | Polyether with pendant acrylic acid groups (less likely under standard conditions) | Would require specific catalytic conditions to selectively polymerize the oxetane ring. |
The development of polymers derived from this compound could lead to new materials with advanced functionalities.
Application in Supramolecular Chemistry as a Recognition Moiety
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The design of molecules that can selectively recognize and bind to other molecules or ions is a central theme in this field. This compound possesses features that could make it a valuable component in the construction of supramolecular assemblies.
The carboxylic acid group is a well-known hydrogen bond donor and acceptor, capable of forming predictable and directional interactions. The oxetane ring, with its lone pairs on the oxygen atom, can also act as a hydrogen bond acceptor. The combination of these two functionalities in a relatively rigid framework could lead to specific binding motifs.
Development of Novel Organocatalysts or Ligands (If Applicable to Structure)
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. The development of new chiral organocatalysts is an active area of research. The rigid, three-dimensional structure of the oxetane ring in this compound could serve as a scaffold for the development of novel organocatalysts or ligands for asymmetric catalysis.
By introducing chiral centers into the molecule, for example, through asymmetric synthesis or resolution, and by functionalizing the carboxylic acid group with a catalytically active moiety (e.g., a proline derivative or a thiourea (B124793) group), it may be possible to create new classes of organocatalysts. The oxetane ring would serve to orient the catalytic group in a specific spatial arrangement, which could influence the stereochemical outcome of the catalyzed reaction.
While there are no current examples of organocatalysts based on the this compound scaffold, the general principle of using rigid backbones to control the stereochemical environment of a catalytic site is a cornerstone of asymmetric catalyst design. The modular nature of this molecule, with its reactive handles, makes it an intriguing candidate for exploration in this field.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Modes
The chemical behavior of 2-(oxetan-3-ylidene)acetic acid is largely dictated by the interplay of its oxetane (B1205548) ring, the exocyclic alkene, and the carboxylic acid. Future research is poised to uncover novel reactivity modes stemming from this unique combination. The inherent ring strain of the oxetane, approximately 106 kJ/mol, makes it susceptible to ring-opening reactions under various conditions. mdpi.com This stored energy can be harnessed for synthetic transformations that would otherwise be challenging.
Further investigations could focus on the following:
Ring-Opening Polymerization: The strained oxetane ring could serve as a monomer for ring-opening polymerization, potentially leading to novel polyether backbones with pendant acidic functionalities. The properties of such polymers could be tuned by copolymerization with other cyclic ethers.
Domino Reactions: The proximity of the double bond and the carboxylic acid to the strained ring could enable the design of novel domino reactions, where a single activation event triggers a cascade of bond-forming and bond-breaking events.
Photochemical Reactivity: The exocyclic double bond introduces a chromophore that could be exploited in photochemical reactions. [2+2] cycloadditions, ene reactions, and other light-mediated transformations could lead to the synthesis of complex polycyclic systems.
Integration into Flow Chemistry Methodologies
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at extreme conditions. acs.orgnih.gov The integration of this compound into flow chemistry methodologies could unlock new synthetic possibilities and enable safer, more efficient production.
Key areas for future exploration include:
Generation of Reactive Intermediates: Flow reactors are particularly well-suited for the generation and immediate use of unstable intermediates. nih.gov For instance, the generation of highly reactive organometallic species derived from this compound could be safely managed in a continuous flow setup, allowing for their use in subsequent reactions without the need for isolation. acs.orgnih.gov
High-Throughput Reaction Optimization: The precise control over reaction parameters in flow systems facilitates rapid optimization of reaction conditions. This can be leveraged to quickly screen for optimal catalysts, solvents, and temperatures for transformations involving this compound.
Development of Machine Learning Models for Property Prediction
The application of machine learning (ML) in drug discovery and materials science is rapidly expanding, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. selectscience.netastrazeneca.comnih.gov Developing ML models specifically for oxetane-containing compounds like this compound could significantly accelerate research in this area.
Future research in this domain could involve:
Quantitative Structure-Activity Relationship (QSAR) Models: By training ML models on datasets of oxetane-containing compounds with known biological activities, it may be possible to develop QSAR models that can predict the therapeutic potential of new derivatives of this compound. nih.gov
Prediction of Physicochemical Properties: ML models can be trained to predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov This would be invaluable for the rational design of drug candidates based on the this compound scaffold. nih.gov
Generative Models for de Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), could be employed to design novel oxetane-based molecules with optimized properties for specific applications.
Design of Next-Generation Molecular Probes and Tools
The unique structural and electronic properties of the oxetane ring make it an attractive motif for the design of molecular probes and tools for chemical biology. nih.gov this compound can serve as a versatile starting material for the synthesis of such probes.
Potential future directions include:
Fluorinated Analogues for PET Imaging: The introduction of fluorine into the molecule could lead to the development of novel probes for Positron Emission Tomography (PET) imaging. news-medical.net A reliable synthetic route to fluorine-containing oxetanes would be a crucial first step in this direction. news-medical.net
Photoaffinity Labels: The exocyclic double bond could be functionalized to incorporate a photolabile group, creating photoaffinity labels that can be used to identify the binding partners of biologically active derivatives of this compound.
Fluorescent Probes: The scaffold could be derivatized with fluorophores to create fluorescent probes for monitoring biological processes in real-time. The oxetane ring can influence the photophysical properties of the fluorophore, potentially leading to probes with enhanced brightness and photostability.
Synergistic Approaches Combining Synthesis, Computation, and Spectroscopy
The comprehensive understanding of the structure, reactivity, and biological activity of this compound and its derivatives will require a synergistic approach that combines modern synthetic methods with advanced computational and spectroscopic techniques.
Future research should focus on:
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates, and rationalize observed reactivity. nih.gov This can guide the design of new reactions and catalysts.
Spectroscopic Characterization of Conformation: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the solution-phase conformation of this compound and its derivatives. acs.org This information is crucial for understanding their interaction with biological targets.
Integrated Drug Discovery Platforms: Combining automated synthesis, high-throughput screening, computational modeling, and spectroscopic analysis into an integrated platform could dramatically accelerate the discovery of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-(Oxetan-3-ylidene)acetic acid, and how are reaction conditions optimized?
Answer: The synthesis typically involves aza-Michael addition of NH-heterocycles with methyl 2-(Oxetan-3-ylidene)acetates or similar precursors under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) . Optimization focuses on:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Solvent effects : Polar solvents enhance reaction rates but may increase side reactions.
- Temperature control : Lower temperatures (0–25°C) stabilize the oxetane ring against ring-opening.
Key intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients), with yields ranging from 60–85% .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Answer:
- NMR spectroscopy : H and C NMR identify the oxetane ring protons (δ 4.2–5.0 ppm) and carboxylic acid group (δ 10–12 ppm). Tautomeric equilibria (keto-enol forms) may complicate spectra, requiring variable-temperature NMR or deuterated solvent screening .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₅H₆O₃: 114.10 g/mol) .
Q. What are the stability considerations for this compound under laboratory conditions?
Answer: The compound is sensitive to:
- Moisture : Hydrolysis of the oxetane ring occurs in aqueous media, requiring anhydrous storage (desiccators, molecular sieves).
- Light : UV exposure accelerates decomposition; amber glassware is recommended.
- Temperature : Stable at –20°C for months but degrades above 40°C. Stability is monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in drug design?
Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal:
- Tautomer stability : The enol form is 2.3 kcal/mol more stable than the keto form, influencing hydrogen-bonding interactions with biological targets .
- Electrostatic potential maps : Highlight nucleophilic regions (oxetane oxygen) for covalent inhibitor design.
- Molecular docking : Predicts binding affinity to enzymes (e.g., proteases) with RMSD < 2.0 Å in simulated complexes .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Answer: Contradictions arise from:
- Dynamic tautomerism : Use VT-NMR (298–343 K) to observe coalescence temperatures and calculate energy barriers.
- Steric hindrance : Substituents on the oxetane ring (e.g., phenyl groups) restrict rotation, causing unexpected splitting. NOESY experiments clarify spatial arrangements .
- Impurity interference : 2D-COSY and HSQC distinguish target signals from byproducts (e.g., hydrolyzed oxetane derivatives) .
Q. What in vitro assays validate the biological activity of this compound derivatives?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. Derivatives with electron-withdrawing substituents show 10–100 nM potency .
- Cellular uptake studies : Radiolabeled derivatives (e.g., C) quantify permeability in Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolic stability : Liver microsome assays (human/rat) assess CYP450-mediated degradation (t₁/₂ > 30 min preferred) .
Q. How do crystal packing interactions influence the physicochemical properties of this compound?
Answer:
- Hydrogen-bond networks : Carboxylic acid dimers (O–H⋯O, 2.65–2.70 Å) enhance thermal stability (Tₘ > 150°C) but reduce solubility .
- π-Stacking : Aromatic substituents (e.g., 3-phenyl derivatives) increase melting points but may induce polymorphism. PXRD distinguishes crystalline forms .
- Hygroscopicity : Polar crystals absorb moisture, necessitating dynamic vapor sorption (DVS) analysis for formulation studies .
Methodological Challenges
Q. What strategies mitigate oxetane ring-opening during derivatization reactions?
Answer:
- Protecting groups : Temporarily mask the carboxylic acid (e.g., tert-butyl esters) to prevent acid-catalyzed ring cleavage .
- Low-temperature protocols : Conduct reactions at –78°C (dry ice/acetone baths) to stabilize intermediates.
- Selective catalysts : Pd(OAc)₂ in Suzuki-Miyaura couplings minimizes side reactions (<5% ring-opened byproducts) .
Q. How are contradictory bioactivity results rationalized across different cell lines?
Answer:
- Proteomic profiling : Identify off-target interactions via affinity purification-mass spectrometry (AP-MS) .
- Resistance mutations : CRISPR-Cas9 knock-in models test hypotheses (e.g., T790M EGFR mutation reduces efficacy) .
- Solubility limitations : Use DLS to verify nanoparticle formation in cell media, which may artificially lower apparent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
